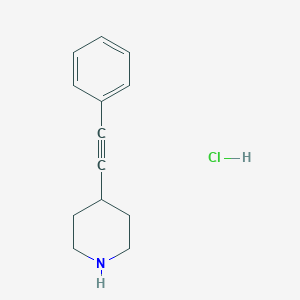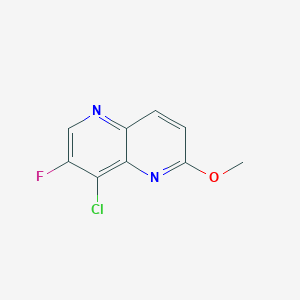
(R)-1,4-oxazepan-6-ol
Übersicht
Beschreibung
®-1,4-oxazepan-6-ol is a heterocyclic organic compound containing an oxazepane ring, which is a seven-membered ring with one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,4-oxazepan-6-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of amino alcohols with epoxides under acidic or basic conditions to form the oxazepane ring. For example, the reaction of ®-2-amino-1-ethanol with ethylene oxide can yield ®-1,4-oxazepan-6-ol.
Industrial Production Methods
Industrial production of ®-1,4-oxazepan-6-ol may involve optimized versions of laboratory synthesis methods, focusing on high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
®-1,4-oxazepan-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazepane ring can be reduced to form a more saturated heterocyclic compound.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation.
Major Products
Oxidation: Formation of oxazepanone derivatives.
Reduction: Formation of tetrahydrooxazepane derivatives.
Substitution: Formation of halogenated or aminated oxazepane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
®-1,4-oxazepan-6-ol is used as a building block in the synthesis of more complex molecules. Its unique ring structure makes it valuable in the development of new materials and catalysts.
Biology
In biological research, ®-1,4-oxazepan-6-ol derivatives are studied for their potential as enzyme inhibitors and receptor modulators. These compounds can interact with biological macromolecules, influencing various biochemical pathways.
Medicine
Medicinal chemistry explores ®-1,4-oxazepan-6-ol for its potential therapeutic properties. It is investigated for its role in developing new drugs, particularly those targeting neurological and psychiatric disorders.
Industry
In the industrial sector, ®-1,4-oxazepan-6-ol is used in the production of polymers and resins. Its ability to form stable ring structures makes it useful in creating materials with specific mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of ®-1,4-oxazepan-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and influencing various cellular pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-oxazepane: Lacks the hydroxyl group present in ®-1,4-oxazepan-6-ol.
1,4-diazepane: Contains two nitrogen atoms instead of one oxygen and one nitrogen atom.
1,4-thiazepane: Contains a sulfur atom instead of an oxygen atom.
Uniqueness
®-1,4-oxazepan-6-ol is unique due to its specific ring structure and the presence of a hydroxyl group. This combination of features imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
IUPAC Name |
(6R)-1,4-oxazepan-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-5-3-6-1-2-8-4-5/h5-7H,1-4H2/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQUDIYIICBQDR-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H](CN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301301620 | |
| Record name | (6R)-Hexahydro-1,4-oxazepin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301301620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1022915-33-8 | |
| Record name | (6R)-Hexahydro-1,4-oxazepin-6-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1022915-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6R)-Hexahydro-1,4-oxazepin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301301620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-3-amine](/img/structure/B1426167.png)





![Methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1426177.png)






![4-Chloro-1-(3-methylpyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1426186.png)
